One of the primary applications of 1-Allyl-2-bromobenzene lies in its role as a precursor for the synthesis of various organic molecules. The presence of both an allyl group (CH₂CH=CH₂) and a bromine atom (Br) on the benzene ring makes it a valuable starting material for diverse organic reactions.
These are just a few examples, and the versatility of 1-Allyl-2-bromobenzene allows for its utilization in various other organic synthesis pathways.
-Allyl-2-bromobenzene has also been explored in the field of material science due to its interesting properties.
1-Allyl-2-bromobenzene, also referred to as 2-Allylbromobenzene or 2-Bromo-1-allylbenzene, is an organic compound with the molecular formula CHBr. This compound is characterized by a bromine atom located at the second position of the benzene ring and an allyl group attached at the first position. It is primarily utilized in organic synthesis due to its reactivity and functional groups, making it a valuable intermediate in various
1-Allyl-2-bromobenzene can be synthesized through several methods:
1-Allyl-2-bromobenzene finds applications in various fields:
Interaction studies involving 1-Allyl-2-bromobenzene primarily focus on its reactivity with nucleophiles and coupling partners. The compound's bromine atom facilitates nucleophilic substitution, while the allyl group allows for coupling reactions. Research into its interactions could provide insights into its potential applications and reactivity patterns.
Several compounds share structural similarities with 1-Allyl-2-bromobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Allylbenzene | CH | Contains an allyl group without bromine |
1-Bromo-2-methylbenzene | CHBr | Bromine at a different position on benzene |
3-Allyl-4-bromobenzene | CHBr | Bromine at the fourth position |
Uniqueness: What sets 1-Allyl-2-bromobenzene apart from these compounds is its specific positioning of both the allyl and bromine groups, which influences its reactivity and potential applications in organic synthesis.
1-Allyl-2-bromobenzene (Chemical Abstracts Service number 42918-20-7) exhibits a molecular structure characterized by an aromatic benzene ring with two distinct substituents [1] [2]. The compound features a bromine atom at the ortho position (position 2) and an allyl group (-CH₂CH=CH₂) at position 1, resulting in the molecular formula C₉H₉Br with a molecular weight of 197.07 g/mol [3] [4].
The molecular geometry of 1-Allyl-2-bromobenzene follows predictable patterns based on established data for substituted benzene derivatives. The aromatic carbon-carbon bond lengths are expected to be in the range of 1.39-1.40 Å, consistent with standard benzene ring geometry [5] [6]. The carbon-bromine bond length is anticipated to be approximately 1.90-1.91 Å, based on experimental measurements of bromobenzene [7] [8].
Bond Type | Expected Length | Angle Type | Expected Angle |
---|---|---|---|
C-C (aromatic) | 1.39-1.40 Å | C-C-C (benzene) | 120° |
C-Br (aromatic) | 1.90-1.91 Å | C-C-Br | 119-121° |
C-C (allyl) | 1.51-1.52 Å | C-C=C (allyl) | 124-126° |
C=C (allyl) | 1.33-1.34 Å | Br-C-C (ortho) | 118-122° |
The presence of the bromine substituent introduces slight deviations from ideal benzene geometry due to its significant electronegativity and size. Studies on monosubstituted benzene derivatives indicate that bond angle deformations occur primarily at positions adjacent to the substituent [5] [6]. The bromine atom creates localized distortions in the benzene ring, with the most pronounced effects observed at the ipso and ortho positions.
The allyl group attachment to the benzene ring introduces conformational flexibility through rotation about the C-C single bond connecting the aromatic ring to the allyl methylene group. Based on computational studies of allylbenzene derivatives, the minimum energy conformation typically involves the allyl group oriented to minimize steric interactions with the ortho bromine substituent [9] [10].
The rotational barrier about the benzylic C-C bond is estimated to be relatively low (approximately 3-5 kcal/mol), allowing for facile interconversion between conformers at room temperature [11]. The presence of the ortho bromine atom may introduce additional steric constraints, potentially affecting the preferred conformational arrangements of the allyl substituent.
The bromine substituent exerts both inductive and mesomeric effects on the benzene ring electronic distribution [5]. The inductive electron-withdrawing effect of bromine decreases with distance from the substitution site, while mesomeric donation through lone pair interactions affects primarily the ortho and para positions. These electronic perturbations result in subtle but measurable changes in bond lengths and angles throughout the aromatic system.
The ¹H Nuclear Magnetic Resonance spectrum of 1-Allyl-2-bromobenzene exhibits distinct signal patterns characteristic of the aromatic and aliphatic proton environments [12] [13]. The aromatic protons appear in the characteristic downfield region between 6.8-7.6 parts per million, with the precise chemical shifts influenced by the electron-withdrawing effect of the bromine substituent [14].
Proton Environment | Chemical Shift Range | Multiplicity | Integration |
---|---|---|---|
Aromatic H | 6.8-7.6 ppm | Multiplet | 4H |
Allyl CH₂ | 3.3-3.5 ppm | Doublet | 2H |
Vinyl CH | 5.8-6.1 ppm | Multiplet | 1H |
Terminal =CH₂ | 5.0-5.3 ppm | Multiplet | 2H |
The allyl group protons display the characteristic pattern observed in allylbenzene derivatives [15] [16]. The methylene protons adjacent to the benzene ring appear as a doublet around 3.3-3.5 parts per million due to coupling with the vinyl proton. The vinyl proton exhibits a more complex multipicity pattern in the 5.8-6.1 parts per million region, while the terminal methylene protons appear as multiplets between 5.0-5.3 parts per million [12].
The ¹³C Nuclear Magnetic Resonance spectrum provides valuable information about the carbon environments within the molecule [17] [18]. The aromatic carbons appear in the characteristic aromatic region between 125-140 parts per million, with the carbon bearing the bromine substituent showing distinctive downfield shifts due to the heavy atom effect [19].
Carbon Environment | Chemical Shift Range | Notes |
---|---|---|
Aromatic C | 125-140 ppm | Bromine-bearing carbon most downfield |
Allyl CH₂ | 37-40 ppm | Benzylic position |
Vinyl C | 135-140 ppm | Overlaps with aromatic region |
Terminal CH₂ | 115-118 ppm | Characteristic vinyl carbon |
The bromine substituent creates a distinctive pattern in the ¹³C spectrum, with the ipso carbon (carbon bearing bromine) typically appearing around 122-125 parts per million due to the diamagnetic shielding effect of the heavy bromine atom [19]. This upfield shift is characteristic of brominated aromatic compounds and serves as a diagnostic feature for structural confirmation.
The Fourier Transform Infrared spectrum of 1-Allyl-2-bromobenzene exhibits characteristic absorption bands that confirm the presence of both aromatic and alkene functionalities [20] [21]. The spectrum displays several diagnostic regions that provide structural information about the compound.
Functional Group | Wavenumber Range | Intensity | Assignment |
---|---|---|---|
Aromatic C-H stretch | 3000-3100 cm⁻¹ | Medium | sp² C-H bonds |
Alkene C-H stretch | 3080-3100 cm⁻¹ | Medium | Vinyl C-H bonds |
C=C stretch | 1630-1680 cm⁻¹ | Medium | Alkene double bond |
Aromatic C=C stretch | 1580-1600 cm⁻¹ | Medium | Benzene ring vibrations |
C-H bending | 900-680 cm⁻¹ | Strong | Out-of-plane bending |
The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, slightly overlapping with the alkene C-H stretches [20]. The C=C stretching vibration of the allyl group is observed in the 1630-1680 cm⁻¹ range, while the aromatic C=C stretches appear at lower frequencies (1580-1600 cm⁻¹) due to conjugation effects within the benzene ring [22].
The fingerprint region below 1500 cm⁻¹ contains complex vibrational patterns characteristic of the specific molecular structure, including C-Br stretching vibrations and various bending modes [21]. These features provide confirmatory evidence for the presence of the brominated aromatic system.
The mass spectrum of 1-Allyl-2-bromobenzene exhibits characteristic fragmentation patterns typical of brominated aromatic compounds [23] [24] [25]. The molecular ion appears as a doublet at m/z 197/199 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance [26].
Fragment | m/z Value | Relative Intensity | Assignment |
---|---|---|---|
[M]⁺- | 197/199 | Low-Medium | Molecular ion |
[M-Br]⁺ | 117 | High (Base peak) | Benzyl cation |
[M-CH₂=CH₂]⁺ | 169/171 | Medium | Loss of ethylene |
[C₇H₇]⁺ | 91 | Medium | Tropylium ion |
The base peak typically appears at m/z 117, corresponding to the loss of bromine to form a resonance-stabilized benzyl cation [27] [16]. This fragmentation pattern is consistent with the tendency of brominated aromatic compounds to undergo facile halogen loss under electron impact conditions [24] [26].
The formation of the tropylium ion (m/z 91) through rearrangement of the benzyl cation represents another significant fragmentation pathway [27]. Additional fragmentations include the loss of the ethylene unit (CH₂=CH₂) from the allyl group, resulting in peaks at m/z 169/171 [23].
The thermal stability of 1-Allyl-2-bromobenzene is influenced by the presence of both the bromine substituent and the allyl functional group [28] [29]. Based on studies of related brominated aromatic compounds, the molecule is expected to exhibit moderate thermal stability with decomposition occurring at elevated temperatures exceeding 300°C [8] [30].
Thermal Property | Value | Method/Notes |
---|---|---|
Melting Point | Not reported | Liquid at room temperature |
Boiling Point | ~240-250°C (estimated) | Based on structural analogs |
Thermal Decomposition | >300°C (estimated) | Similar to bromobenzene |
Flash Point | 93.3°C | Experimental measurement |
The flash point of 93.3°C indicates that the compound poses moderate fire hazards under standard handling conditions [3] [4]. This value is consistent with the molecular weight and vapor pressure characteristics expected for substituted aromatic compounds of similar structure [31].
1-Allyl-2-bromobenzene exists as a liquid at room temperature, with no reported solid-liquid phase transitions occurring under normal atmospheric conditions [3] [32]. The absence of a reported melting point suggests that the compound may have a melting point below ambient temperature or may exist as a supercooled liquid under standard conditions.
The boiling point is estimated to be in the range of 240-250°C, based on comparisons with related brominated aromatic compounds [8] [33]. This estimate considers the combined effects of molecular weight, polarity, and intermolecular interactions arising from both the bromine substituent and the allyl group.
Thermal analysis techniques such as Thermogravimetric Analysis and Differential Scanning Calorimetry would provide valuable quantitative data regarding the thermal behavior of 1-Allyl-2-bromobenzene [34] [35]. These methods could reveal specific decomposition pathways, thermal transition temperatures, and activation energies for thermal processes.
The allyl functional group may undergo thermal polymerization or oxidation reactions at elevated temperatures, potentially complicating the thermal analysis profile [36]. The bromine substituent may participate in thermal elimination reactions, leading to the formation of hydrogen bromide and unsaturated aromatic products [37].
1-Allyl-2-bromobenzene exhibits very limited solubility in water, characteristic of hydrophobic aromatic compounds [38] [39]. The combination of the aromatic benzene ring and the bromine substituent creates a predominantly nonpolar molecular environment that is incompatible with aqueous media.
Solvent System | Solubility | Classification |
---|---|---|
Water | Very low (<0.1 g/L) | Hydrophobic |
Ethanol | Soluble | Moderate |
Acetone | Soluble | Good |
Diethyl ether | Highly soluble | Excellent |
Hexane | Soluble | Good |
The low aqueous solubility is attributed to the hydrophobic nature of both the aromatic ring system and the allyl substituent [38]. The presence of the bromine atom, while polar, does not significantly enhance water solubility due to its position within the predominantly nonpolar molecular framework.
1-Allyl-2-bromobenzene demonstrates good to excellent solubility in most organic solvents . The compound is readily soluble in alcohols such as ethanol, with moderate solubility characteristics. Higher solubility is observed in aprotic solvents including acetone, diethyl ether, and aliphatic hydrocarbons [38].
The enhanced solubility in nonpolar and weakly polar organic solvents reflects the compound's lipophilic character [41]. The aromatic ring system provides π-π interaction capabilities with aromatic solvents, while the alkyl portions of the allyl group contribute to solubility in aliphatic hydrocarbon solvents.
The octanol-water partition coefficient (log P) for 1-Allyl-2-bromobenzene is estimated to be in the range of 3.5-4.0, indicating significant lipophilic character [42] [43]. This value is consistent with the molecular structure, which combines aromatic and aliphatic hydrophobic elements with minimal polar functionality.
Partition System | log P Value | Implication |
---|---|---|
Octanol/Water | 3.5-4.0 (estimated) | Lipophilic character |
Cyclohexane/Water | 4.0-4.5 (estimated) | Strong hydrophobic tendency |
The relatively high partition coefficient values suggest that the compound will preferentially distribute into lipophilic phases in biological and environmental systems [43] [44]. This partitioning behavior has implications for bioaccumulation potential and environmental fate assessment.
The hydrophobic nature of 1-Allyl-2-bromobenzene suggests that it will exhibit strong affinity for organic matter in environmental systems [44]. The compound is expected to partition preferentially into sediments, organic soils, and biological lipid phases rather than remaining dissolved in aqueous environments.
Irritant